molecular formula C27H28N2O7S B301326 ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301326
M. Wt: 524.6 g/mol
InChI Key: HAPOCIMZOKOCEB-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or acetic acid.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Esterification: Using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Such as recrystallization, column chromatography, and HPLC.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Catalysts: Piperidine, acetic acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves:

    Molecular targets: Binding to specific enzymes or receptors.

    Pathways involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C27H28N2O7S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O7S/c1-6-35-21-14-17(9-11-20(21)34-5)24-23(26(32)36-7-2)15(3)28-27-29(24)25(31)22(37-27)13-16-8-10-19(33-4)18(30)12-16/h8-14,24,30H,6-7H2,1-5H3/b22-13-

InChI Key

HAPOCIMZOKOCEB-XKZIYDEJSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S3)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OC

Origin of Product

United States

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